3-(2-Hydroxyethyl)benzene-1,2-diol
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(2-hydroxyethyl)benzene-1,2-diol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c9-5-4-6-2-1-3-7(10)8(6)11/h1-3,9-11H,4-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUWUADRTJXFXIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)O)O)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40510916 | |
| Record name | 3-(2-Hydroxyethyl)benzene-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40510916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62978-84-1 | |
| Record name | 3-(2-Aminoethyl)catechol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62978-84-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(2-Hydroxyethyl)benzene-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40510916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Contextualizing Within the Benzene 1,2 Diol Chemical Space
Benzene-1,2-diol, commonly known as catechol, serves as the foundational structure for a vast array of chemical compounds. nih.govnih.gov Catechol itself is an organic compound with the molecular formula C₆H₄(OH)₂ and is the ortho-isomer of the three isomeric benzenediols. nih.gov It is a colorless compound that appears in trace amounts in nature, notably in some fruits and vegetables. nih.gov The industrial production of catechol is significant, with its primary use as a precursor for pesticides, flavors, and fragrances. nih.gov
The chemical space of benzene-1,2-diol derivatives is extensive, characterized by the substitution of one or more hydrogen atoms on the benzene (B151609) ring with various functional groups. The reactivity and properties of these derivatives are heavily influenced by the nature and position of these substituents.
Table 1: Core Properties of Benzene-1,2-diol (Catechol)
| Property | Value |
| Molecular Formula | C₆H₆O₂ |
| Molecular Weight | 110.11 g/mol |
| Appearance | Colorless solid |
| IUPAC Name | Benzene-1,2-diol |
Significance of Hydroxyethyl Substituted Catechols in Organic Chemistry
The introduction of a hydroxyethyl (B10761427) group (-CH₂CH₂OH) to the catechol framework, as seen in 3-(2-Hydroxyethyl)benzene-1,2-diol , imparts a unique combination of chemical properties. The catechol moiety itself is known for its ability to undergo redox reactions and to chelate metals. The addition of the hydroxyethyl side chain introduces a primary alcohol functional group, which can participate in a range of organic reactions, such as esterification and etherification. chemicalbook.com
This dual functionality makes hydroxyethyl-substituted catechols valuable intermediates in organic synthesis. The phenolic hydroxyl groups of the catechol ring and the alcoholic hydroxyl group of the side chain can be selectively protected and reacted, allowing for the construction of more complex molecules. This versatility is a key reason for the interest in this class of compounds within synthetic organic chemistry.
Research Landscape for Specific Isomers of Dihydroxyethylbenzenediols
The specific positioning of the hydroxyethyl (B10761427) group on the benzene-1,2-diol ring leads to different isomers with distinct properties and research interests. While detailed research specifically on 3-(2-Hydroxyethyl)benzene-1,2-diol is not extensively documented in publicly available literature, significant research has been conducted on its isomers, which provides valuable context.
For instance, the isomer 4-(2-Hydroxyethyl)benzene-1,2-diol , also known as hydroxytyrosol (B1673988), is a well-studied phenolic compound found in olive oil. It is a potent antioxidant and has been the subject of numerous studies for its potential health benefits. Another related compound is 4-(1,2-Dihydroxyethyl)benzene-1,2-diol , a normal metabolite of norepinephrine (B1679862) that has been associated with Menkes syndrome. manchesterorganics.comnih.gov
The study of such isomers highlights the principle of structure-activity relationships, where minor changes in molecular structure can lead to significant differences in biological activity and potential applications. Research into the specific synthesis of different isomers is an active area, often employing strategies that exploit the directing effects of substituents on the aromatic ring. nih.gov
Table 2: Comparison of Selected Dihydroxyethylbenzenediol Isomers and Related Compounds
| Compound Name | CAS Number | Molecular Formula | Key Research Area |
| This compound | 62978-84-1 | C₈H₁₀O₃ | Research Chemical |
| 4-(2-Hydroxyethyl)benzene-1,2-diol | 10597-60-1 | C₈H₁₀O₃ | Antioxidant, Natural Products |
| 4-(1,2-Dihydroxyethyl)benzene-1,2-diol | 51-41-2 | C₈H₁₁NO₃ | Norepinephrine Metabolite |
| 2-(2-Hydroxyethyl)benzene-1,4-diol | 13398-95-3 | C₈H₁₀O₃ | Chemical Intermediate |
This data is compiled from multiple sources. manchesterorganics.comnih.govmdpi.comnih.govwikipedia.orgbiosynth.com
Interdisciplinary Relevance in Contemporary Chemical Sciences
Chemo- and Regioselective Synthesis Protocols
Achieving the desired substitution pattern on the benzene (B151609) ring, particularly the vicinal diol (catechol) and the hydroxyethyl (B10761427) group at the 3-position, requires precise control over reaction conditions and reagent choice.
Strategies for ortho-Dihydroxylation and Hydroxyethyl Group Introduction
The creation of the benzene-1,2-diol (catechol) core is a foundational step. Various methods exist for the ortho-dihydroxylation of aromatic rings. A significant challenge lies in introducing the hydroxyl groups in a regioselective manner, especially on an already substituted ring.
One modern approach involves the palladium-catalyzed, silanol-directed C-H oxygenation of phenols. nih.govresearchgate.net This method demonstrates high site selectivity, enabling the conversion of phenols into catechols. nih.gov The process proceeds through a silanol-directed acetoxylation, followed by an acid-catalyzed cyclization to form a cyclic silicon-protected catechol, which is then deprotected to yield the final product. nih.govresearchgate.net This strategy is notable for its effectiveness with both electron-neutral and electron-poor phenols. nih.gov
Another innovative, metal-free method synthesizes catechols from readily available cyclohexanones. rsc.orgrsc.org This operationally simple cascade reaction utilizes TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) as both an oxidant and an oxygen donor, which aligns with green chemistry principles by enhancing atom economy. rsc.org
Biocatalytic methods offer a green alternative for direct catechol synthesis from aromatic precursors. researchgate.net Recombinant organisms, such as Escherichia coli expressing enzymes like toluene (B28343) dioxygenase (TDO) and dihydrocatechol dehydrogenase (DHCD), can directly hydroxylate aromatic rings with high selectivity under mild conditions. researchgate.net
The introduction of the hydroxyethyl group can be envisioned as occurring either before or after the formation of the catechol moiety. For instance, the synthesis of the isomeric compound 4-(2-hydroxyethyl)benzene-1,2-diol has been reported, indicating that methodologies for attaching the hydroxyethyl sidechain to a catechol framework are established. rsc.org The precise positioning at the 3-position relative to the two hydroxyl groups, however, requires careful synthetic planning, often dictated by the directing effects of the functional groups present on the ring during the synthesis.
Controlled Functionalization of Benzene-1,2-diol Scaffolds
Once the benzene-1,2-diol (catechol) scaffold is in place, subsequent functionalization must be carefully controlled to achieve the desired substitution pattern. The two adjacent hydroxyl groups can be protected to prevent unwanted side reactions and to direct incoming substituents to the desired positions.
The inherent reactivity of the catechol ring can be harnessed for specific functionalization. For example, electrochemical oxidation of catechol in the presence of nucleophiles can lead to the formation of new derivatives in a one-pot, green synthesis. nih.gov While this demonstrates the potential for adding substituents, directing a hydroxyethyl group to a specific carbon atom would require a more targeted approach.
The incorporation of catechol moieties into polymers using unprotected dopamine (B1211576) as a functional initiator for ring-opening polymerization highlights the possibility of performing reactions on catechol-containing molecules without the need for protection steps under certain conditions. mendeley.com This is particularly relevant for developing more efficient synthetic routes. The table below summarizes various approaches for catechol functionalization.
| Methodology | Description | Key Features | Reference |
|---|---|---|---|
| Palladium-Catalyzed C-H Oxygenation | Silanol-directed ortho-oxygenation of phenols to form catechols. | High site selectivity; tolerates electron-poor phenols. | nih.govresearchgate.net |
| Electrochemical Oxidation | Electrochemical oxidation of catechol in the presence of various nucleophiles to synthesize new derivatives. | Green, one-pot synthesis; avoids toxic reagents. | nih.gov |
| Organocatalyzed Polymerization | Use of unprotected catechol-containing initiators (e.g., dopamine) for controlled polymerization. | Avoids protection/deprotection steps; controlled functionalization. | mendeley.com |
| Biocatalytic Dihydroxylation | Use of recombinant E. coli to directly convert aromatic precursors to catechols. | Environmentally benign; high selectivity. | researchgate.net |
Precursor Chemistry and Synthetic Cascade Approaches
The choice of starting material is critical and can significantly simplify the synthetic pathway by providing a scaffold that already contains some of the required functional groups or directs their introduction to the correct positions.
Exploiting 2,3-Dihydroxybenzaldehyde (B126233) and Related Starting Materials
A highly logical precursor for the synthesis of this compound is 2,3-dihydroxybenzaldehyde. This starting material already contains the required catechol unit with a functional handle (the aldehyde group) at a position suitable for elaboration into the hydroxyethyl side chain.
The synthesis of 2,3-dihydroxybenzaldehyde can be efficiently achieved from o-vanillin (2-hydroxy-3-methoxybenzaldehyde) via demethylation using reagents like aluminum trichloride (B1173362) and sodium iodide. chemicalbook.com Once obtained, the aldehyde group of 2,3-dihydroxybenzaldehyde can be converted to the 2-hydroxyethyl group through a two-step sequence:
Reduction of the aldehyde to the corresponding alcohol (3-(hydroxymethyl)benzene-1,2-diol). This can be accomplished using a mild reducing agent.
Homologation of the resulting benzyl (B1604629) alcohol to the 2-hydroxyethyl group. This is a more complex transformation that could involve conversion of the alcohol to a halide, followed by nucleophilic substitution with cyanide and subsequent reduction, or other carbon-carbon bond-forming strategies.
Alternatively, the Dakin oxidation reaction provides a pathway to convert hydroxy-substituted aromatic aldehydes into catechols. ajgreenchem.comorgsyn.org For example, salicylaldehyde (B1680747) can be oxidized to catechol using hydrogen peroxide in a basic solution. orgsyn.org One could envision a strategy starting with a precursor like 3-(2-hydroxyethyl)benzaldehyde, which would then undergo regioselective ortho-hydroxylation to yield the target molecule.
Multi-Step Transformations for Targeted Substitution
In the absence of an ideal precursor, a multi-step synthesis starting from a simpler aromatic compound like benzene or a substituted benzene is necessary. The success of such a synthesis hinges on the correct ordering of reactions, making use of the directing effects of substituents. youtube.comlibretexts.orgpressbooks.pub
A retrosynthetic analysis for this compound would involve considering the directing effects of the hydroxyl and hydroxyethyl groups. Both are ortho, para-directors. A plausible multi-step sequence might involve:
Friedel-Crafts Acylation: Introduction of an acetyl group onto a protected catechol or a precursor.
Functional Group Interconversion: Transformation of the acetyl group into the hydroxyethyl group. This typically involves reduction of the ketone to an alcohol, followed by dehydration to an alkene, and then hydroboration-oxidation to yield the primary alcohol, or alternatively, a Wittig reaction followed by hydroboration-oxidation.
Introduction of Hydroxyl Groups: If not starting with a catechol, the diol functionality would need to be installed, respecting the directing effects of the existing side chain.
The order of these steps is critical. For instance, performing Friedel-Crafts reactions on a phenol (B47542) or catechol can be problematic, often requiring protection of the hydroxyl groups. The limitations of each reaction type must be considered to devise a viable pathway. libretexts.orgyoutube.com
Green Chemistry Principles in Synthetic Route Design
Modern synthetic chemistry emphasizes the incorporation of green chemistry principles to create more sustainable and environmentally friendly processes. Several strategies for the synthesis of catechols align with these principles.
Metal-free synthesis, such as the TEMPO-mediated oxidation of cyclohexanones, avoids the use of costly and potentially toxic heavy metal catalysts. rsc.orgrsc.org This approach not only has environmental benefits but also simplifies purification, which is particularly important in pharmaceutical synthesis. rsc.org
The use of water as a solvent is another cornerstone of green chemistry. The Dakin oxidation of salicylaldehyde to catechol can be performed effectively in water, and even tap water has been shown to be a viable medium, reducing the reliance on volatile organic solvents. ajgreenchem.com Similarly, green electrochemical methods for functionalizing catechols can be carried out in aqueous solutions, offering a clean method for synthesis without hazardous reagents. nih.gov
Biocatalysis, using whole-cell systems or isolated enzymes, represents a powerful green alternative to traditional chemical methods. researchgate.net These reactions are performed in water under mild temperature and pH conditions and exhibit high chemo-, regio-, and stereoselectivity, often telescoping multiple steps into a single, efficient transformation. researchgate.net The table below highlights key green synthetic approaches applicable to catechol synthesis.
| Principle | Synthetic Approach | Advantages | Reference |
|---|---|---|---|
| Avoidance of Metal Catalysts | TEMPO-mediated oxidation of cyclohexanones | Metal-free, high atom economy, uses readily available starting materials. | rsc.orgrsc.org |
| Use of Safer Solvents | Dakin oxidation in water | Eliminates volatile organic solvents; simple and inexpensive. | ajgreenchem.com |
| Energy Efficiency / Alternative Energy | Electrochemical synthesis | Avoids harsh reagents and elevated temperatures; high purity products. | nih.gov |
| Use of Renewable Feedstocks / Biocatalysis | Enzymatic dihydroxylation | Environmentally benign, highly selective, mild reaction conditions. | researchgate.net |
Microwave-Assisted Organic Synthesis (MAOS) Applications
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.gov This technology is particularly beneficial in the synthesis of complex heterocyclic systems and has been successfully applied to reactions involving catechol derivatives. nih.govmdpi.com The use of microwave irradiation can dramatically reduce reaction times from hours to mere minutes, while often improving product yields. nih.govclockss.org
A notable application of this technique is in the one-pot, three-component synthesis of various heterocyclic compounds under solvent-free conditions, which highlights the efficiency and environmental benefits of the approach. researchgate.net For instance, the synthesis of novel 2,3- and 3,4-dihydroxyphenyl substituted rosamines, which are catechol-derived dyes, was successfully achieved using a microwave-assisted protocol. mdpi.comnih.gov This method proved effective for creating complex molecules with a catechol core, demonstrating the viability of MAOS for synthesizing structural analogs of this compound. mdpi.com Similarly, highly substituted thiazolo[3,2-a]pyrimidine derivatives have been generated in excellent yields within 30 minutes using microwave assistance, a significant improvement over traditional methods that require pre-synthesized precursors and longer reaction times. clockss.org
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Reaction Type | Conditions | Reaction Time | Yield | Reference |
|---|---|---|---|---|
| Condensation of Isatins | Conventional Reflux | 3 - 72 hours | Variable | nih.gov |
| Condensation of Isatins | Microwave Irradiation (120°C) | 5 - 10 minutes | Up to 98% | nih.gov |
| Synthesis of Thiazolopyrimidine Derivatives | Conventional (multi-step) | Hours to Days | Moderate | clockss.org |
| Synthesis of Thiazolopyrimidine Derivatives | Microwave-Assisted (one-pot) | 30 minutes | Good to Excellent | clockss.org |
Catalytic Approaches in Hydroxyethylation
Catalysis offers a precise and efficient route for the synthesis and functionalization of catechols. Both biocatalysts and transition metal catalysts have been employed to achieve high selectivity under mild conditions.
Enzymatic catalysis provides a green and highly specific method for catechol modification. Catechol oxidase, a dicopper enzyme, catalyzes the oxidation of catechols to o-quinones. nih.gov Theoretical studies using density functional theory have elucidated the mechanism, showing that the reaction proceeds without the need for an external base as protons are managed within the active site. nih.gov This level of understanding can inform the design of biomimetic catalysts for targeted transformations.
Transition metal catalysis has proven to be a versatile tool for the direct functionalization of phenols to produce catechol derivatives. An iridium-catalyzed approach, inspired by the Fischer indole (B1671886) synthesis, enables a redox-neutral C-H hydroxylation of phenols to yield catechols. nih.gov This method is notable for its mild reaction conditions and use of an oxyacetamide directing group, which also serves as the oxygen source. nih.gov Another advanced strategy involves a palladium-catalyzed, silanol-directed C–H oxygenation. nih.gov This process allows for the efficient and site-selective construction of various substituted catechols, including those with electron-deficient properties that are difficult to access through other means. nih.gov These catalytic methods are primarily focused on the synthesis of the core catechol structure from simpler phenol precursors.
Table 2: Overview of Catalytic Systems for Catechol Synthesis
| Catalyst Type | Catalyst Example | Reaction | Key Features | Reference |
|---|---|---|---|---|
| Biocatalyst (Enzyme) | Catechol Oxidase | Oxidation of Catechol | High specificity; operates in aqueous environments. | nih.gov |
| Transition Metal | Iridium Complex | C-H Hydroxylation of Phenols | Redox-neutral; mild conditions; directing group serves as O-source. | nih.gov |
| Transition Metal | Palladium Complex | Silanol-Directed C-H Oxygenation | High site selectivity; oxidant delivers the oxygen atom. | nih.gov |
| Heterogeneous Catalyst | TS-1 Zeolite | Direct Hydroxylation of Benzene | One-step conversion to phenol using H₂O₂ as oxidant. | mdpi.com |
Derivatization Strategies for Enhancing Synthetic Yields and Selectivity
A variety of protecting groups have been developed for catechols, each with specific conditions for installation and removal.
Acetonides : Formed by reacting the catechol with 2,2-dimethoxypropane, acetonide protection is stable to strong bases and weak acids. nih.gov However, direct acetonide protection of catecholamines like dopamine can be complicated by side reactions, requiring pre-protection of other functional groups. nih.gov
Cyclic Carbonates : This group can be introduced selectively to a catechol in the presence of other phenol groups. mdpi.com Catechol carbonates are sensitive to hydrolysis, a property that can be exploited for easy removal under mild, one-pot conditions. mdpi.com
Dioxepanes : Catechols can be protected as a dioxepane, which can later be removed using a Lewis acid such as aluminum(III) chloride. organic-chemistry.org
Boronic Acids : Phenylboronic acid can act as a temporary, stimuli-responsive protecting group. It complexes with the catechol at basic pH, preventing oxidation, and can be removed by shifting to an acidic pH. acs.org
Table 3: Protecting Groups for Catechols
| Protecting Group | Reagents for Installation | Conditions for Removal | Key Advantage | Reference |
|---|---|---|---|---|
| Acetonide | 2,2-Dimethoxypropane, TsOH | Acidic conditions | Stable to strong bases and weak acids. | nih.gov |
| Cyclic Carbonate | Diphenyl Carbonate | Mild hydrolysis (can be one-pot) | Selective protection in presence of other phenols. | mdpi.com |
| Dioxepane | Not specified | Aluminum(III) chloride | Alternative cyclic diether protection. | organic-chemistry.org |
| Phenylboronate Ester | Phenylboronic Acid | pH change (acidic) | Temporary, stimuli-responsive protection. | acs.org |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive analytical technique for the detailed investigation of molecular structures in solution. By probing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
¹H and ¹³C NMR Chemical Shift Analysis and Signal Multiplicity
The ¹H and ¹³C NMR spectra of this compound provide foundational information for its structural assignment. The chemical shifts (δ) are indicative of the electronic environment of each nucleus, while the signal multiplicity, arising from spin-spin coupling, reveals the number of neighboring protons.
¹H NMR Spectroscopy: The proton NMR spectrum is characterized by signals corresponding to the aromatic protons and the protons of the hydroxyethyl side chain. The aromatic region typically displays complex splitting patterns due to the coupling between the three adjacent protons on the benzene ring. The protons of the ethyl group, being diastereotopic, are expected to show distinct chemical shifts and couple with each other, resulting in triplet or multiplet signals. The hydroxyl protons often appear as broad singlets, and their chemical shifts can be highly dependent on solvent, concentration, and temperature due to hydrogen bonding.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Six distinct signals are expected for the aromatic carbons, with the two carbons bearing the hydroxyl groups resonating at lower field (higher ppm values) due to the deshielding effect of the oxygen atoms. The two carbons of the hydroxyethyl side chain will also exhibit characteristic chemical shifts. Predicted ¹³C NMR data suggests the chemical shifts are in the ranges typical for substituted catechols.
Predicted NMR Data for this compound:
While experimental spectra for this specific compound are not widely published, predicted NMR data provides a reliable estimation of the expected chemical shifts and multiplicities. The following tables present predicted ¹H and ¹³C NMR data.
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| H-4 | 6.7 - 6.9 | d |
| H-5 | 6.6 - 6.8 | t |
| H-6 | 6.5 - 6.7 | d |
| -CH₂- (alpha to ring) | 2.6 - 2.8 | t |
| -CH₂- (beta to ring) | 3.6 - 3.8 | t |
| Ar-OH | 8.0 - 9.0 | br s |
| -CH₂-OH | 4.5 - 5.5 | br s |
d: doublet, t: triplet, br s: broad singlet. Chemical shifts are referenced to a standard internal solvent peak.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| C-1 | 143 - 145 |
| C-2 | 142 - 144 |
| C-3 | 130 - 132 |
| C-4 | 115 - 117 |
| C-5 | 119 - 121 |
| C-6 | 114 - 116 |
| -CH₂- (alpha to ring) | 30 - 32 |
| -CH₂- (beta to ring) | 62 - 64 |
Chemical shifts are referenced to a standard internal solvent peak.
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY)
To unambiguously assign all proton and carbon signals and to elucidate the complete bonding network and spatial arrangement of the molecule, a suite of two-dimensional (2D) NMR experiments is indispensable.
COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-spin coupled to each other. For this compound, COSY would show cross-peaks between the adjacent aromatic protons (H-4, H-5, and H-6) and between the two methylene (B1212753) protons of the hydroxyethyl side chain. emerypharma.com This allows for the establishment of the proton connectivity within these two distinct spin systems. libretexts.org
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These heteronuclear correlation experiments correlate proton signals with the signals of directly attached carbons. creative-biostructure.com This is crucial for assigning the carbon signals based on the already assigned proton signals. For instance, the proton signal of the alpha-methylene group would show a cross-peak with the corresponding alpha-carbon signal. beilstein-journals.org
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (typically 2-3 bond) correlations between protons and carbons. HMBC is particularly powerful for connecting different spin systems. For example, correlations would be expected between the alpha-methylene protons and the aromatic carbons C-2, C-3, and C-4, thus confirming the position of the hydroxyethyl substituent on the benzene ring. beilstein-journals.org
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons, regardless of whether they are directly bonded. NOESY is instrumental in determining the conformation of the molecule. For instance, NOE cross-peaks between the alpha-methylene protons and the aromatic proton at C-4 would indicate a specific rotational conformation of the side chain relative to the aromatic ring.
Vibrational Spectroscopy for Molecular Fingerprinting and Functional Group Identification
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint based on the characteristic vibrations of chemical bonds. These techniques are highly complementary and offer valuable insights into the functional groups present in a molecule.
Fourier Transform Infrared (FT-IR) Spectroscopy for Characteristic Vibrational Modes
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum is a plot of absorbance versus wavenumber (cm⁻¹). For this compound, the FT-IR spectrum is expected to exhibit several characteristic absorption bands.
O-H Stretching: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibrations of the phenolic and alcoholic hydroxyl groups. The broadness of this band is due to intermolecular hydrogen bonding. researchgate.net
C-H Stretching: Aromatic C-H stretching vibrations typically appear as a group of weaker bands in the 3000-3100 cm⁻¹ region. Aliphatic C-H stretching vibrations of the ethyl group are expected in the 2850-2960 cm⁻¹ range. researchgate.net
Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds in the benzene ring give rise to several bands of variable intensity in the 1450-1600 cm⁻¹ region. researchgate.net
C-O Stretching: The C-O stretching vibrations of the phenolic and alcoholic groups are expected to produce strong bands in the 1000-1260 cm⁻¹ region. researchgate.net
Out-of-Plane C-H Bending: The substitution pattern of the benzene ring can often be deduced from the pattern of strong absorption bands in the 650-900 cm⁻¹ region, which correspond to out-of-plane C-H bending vibrations.
Table 3: Predicted Characteristic FT-IR Vibrational Modes for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch (H-bonded) | 3200 - 3600 | Strong, Broad |
| Aromatic C-H Stretch | 3000 - 3100 | Weak to Medium |
| Aliphatic C-H Stretch | 2850 - 2960 | Medium |
| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong |
| C-O Stretch (Phenolic) | 1200 - 1260 | Strong |
| C-O Stretch (Alcoholic) | 1000 - 1050 | Strong |
| Aromatic C-H Bending | 650 - 900 | Strong |
Raman Spectroscopy for Complementary Vibrational Information and Molecular Imaging
Raman spectroscopy is another form of vibrational spectroscopy that relies on the inelastic scattering of monochromatic light. While the selection rules for Raman and IR spectroscopy differ, they provide complementary information. Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations.
For this compound, the Raman spectrum would also be expected to show characteristic bands for the aromatic ring and the hydroxyethyl side chain. The symmetric "breathing" mode of the benzene ring, which is often weak or absent in the IR spectrum, typically gives a strong signal in the Raman spectrum around 1000 cm⁻¹. The C-C stretching vibrations of the aromatic ring are also prominent in the Raman spectrum. researchgate.net Surface-enhanced Raman spectroscopy (SERS) could be a particularly useful technique for this molecule, as catechol derivatives are known to adsorb onto metal surfaces, leading to significant signal enhancement. acs.org This could allow for the detection and characterization of the molecule at very low concentrations.
Table 4: Predicted Characteristic Raman Shifts for this compound
| Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Intensity |
| Aromatic Ring Breathing | ~1000 | Strong |
| Aromatic C=C Stretch | 1550 - 1620 | Strong |
| Aliphatic C-H Stretch | 2850 - 2960 | Medium |
| Phenolic C-O Stretch | 1200 - 1300 | Medium |
Interpretation of Spectroscopic Data with Normal Coordinate Analysis
The vibrational modes of this compound can be categorized into several groups:
Aromatic Ring Vibrations: These include C-H stretching, C=C stretching, and ring breathing modes. The C-H stretching vibrations of the aromatic ring are typically observed in the 3100-3000 cm⁻¹ region. orientjchem.org The C=C stretching vibrations within the benzene ring usually appear in the 1650-1430 cm⁻¹ range. nih.gov
Hydroxyl Group Vibrations: The O-H stretching vibrations are highly sensitive to hydrogen bonding. In this compound, both intramolecular hydrogen bonding between the two adjacent hydroxyl groups and intermolecular hydrogen bonding are possible. This typically results in a broad absorption band in the IR spectrum. The in-plane deformation of the O-H group is also a characteristic vibration. orientjchem.org
Hydroxyethyl Side Chain Vibrations: The aliphatic C-H stretching vibrations of the ethyl group (CH₂) will appear in the 2960-2850 cm⁻¹ region. The C-O stretching of the primary alcohol in the side chain and the phenolic C-O stretching vibrations are also key identifiers. For instance, in 4-nitropyrocatechol, the C-O stretching modes are observed around 1251 and 1185 cm⁻¹. orientjchem.org
Coupled Vibrations: Due to the connectivity of the hydroxyethyl group to the catechol ring, there will be coupled vibrations involving the side chain and the aromatic ring.
By comparing the experimental IR and Raman spectra of this compound with the calculated vibrational frequencies from NCA of similar molecules like catechol, a detailed assignment of the observed bands to specific normal modes of vibration can be achieved. nih.gov This allows for a comprehensive understanding of the molecule's dynamic structure.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule and is particularly useful for studying conjugated systems. shimadzu.com
Analysis of Absorption Bands and Electron Transition Assignments (e.g., π → π, n → π)
The UV-Vis spectrum of this compound is expected to be dominated by absorptions arising from the catechol chromophore. The electronic transitions responsible for these absorptions are primarily π → π* and n → π* transitions. amazonaws.comlibretexts.org
π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. Aromatic systems like benzene and its derivatives exhibit strong π → π* absorptions. For benzene, these appear around 184 nm, 204 nm, and a weaker, fine-structured band around 254 nm. libretexts.org The presence of the hydroxyl and hydroxyethyl substituents on the benzene ring in this compound will cause a bathochromic (red) shift of these bands to longer wavelengths and an increase in their intensity. shimadzu.com For example, catechol itself shows absorption maxima that are shifted compared to benzene. nih.gov
n → π Transitions:* These transitions involve the promotion of an electron from a non-bonding orbital (n), such as the lone pairs on the oxygen atoms of the hydroxyl groups, to a π* antibonding orbital. These transitions are generally weaker in intensity compared to π → π* transitions and appear at longer wavelengths. libretexts.org
The expected UV-Vis absorption bands for this compound, based on data for similar catechol derivatives, would likely be in the range of 270-300 nm. For instance, catechol derivatives often show a primary absorption band around 280-290 nm. acs.org
Expected UV-Vis Absorption Data for this compound (Analog-Based)
| Transition Type | Expected λmax (nm) | Description |
|---|---|---|
| π → π | ~280 - 290 | Primary absorption band of the catechol chromophore, shifted by substituents. |
| n → π | >300 (weak) | Weak absorption at longer wavelength due to lone pair electrons on oxygen. |
Study of Tautomeric Equilibria in Solution via UV-Vis Signatures
Tautomerism involves the migration of a proton, leading to constitutional isomers that are in equilibrium. While keto-enol tautomerism is common, catechols can also exist in equilibrium with their o-quinone forms, although the aromatic diol form is generally much more stable. quora.com Certain substituted catechols, however, have been shown to exist as stable keto tautomers. rsc.org
UV-Vis spectroscopy can be a valuable tool to study such equilibria, as different tautomers will have distinct absorption spectra. rsc.org For example, the formation of a quinone-like structure would lead to new absorption bands at longer wavelengths, often in the visible region, resulting in a colored solution. A study on a Schiff base derived from a catechol derivative showed absorption bands at 473 and 602 nm in DMSO, indicating the presence of tautomeric forms. researchgate.net While significant tautomerization to a keto form is not expected for this compound under normal conditions, changes in the UV-Vis spectrum with solvent polarity or pH could provide evidence for shifts in tautomeric or ionization equilibria.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination
High-Resolution Mass Spectrometry (HRMS) is an essential technique for determining the precise molecular mass of a compound, which allows for the unambiguous determination of its elemental formula.
Fragmentation Pattern Analysis for Structural Confirmation
In addition to providing the molecular weight, mass spectrometry, particularly with techniques like electron ionization (EI), causes the molecule to fragment in predictable ways. The resulting fragmentation pattern serves as a molecular fingerprint and can be used to confirm the structure. libretexts.orghidenanalytical.com For this compound (C₈H₁₀O₃, molecular weight: 154.16 g/mol ), the fragmentation pattern can be predicted based on the known fragmentation of phenols and other aromatic compounds. youtube.com
Expected fragmentation pathways include:
Loss of the ethyl group: Cleavage of the C-C bond between the aromatic ring and the ethyl side chain.
Loss of a water molecule (H₂O): Dehydration from the hydroxyethyl side chain or involving one of the phenolic hydroxyl groups.
Loss of a formyl radical (CHO) or carbon monoxide (CO): This is a characteristic fragmentation pattern for phenols. fu-berlin.de
Cleavage of the hydroxyethyl side chain: Loss of CH₂OH (mass 31) is a common fragmentation for primary alcohols.
Formation of a tropylium-like ion: Rearrangements of the aromatic ring upon fragmentation can lead to stable carbocations.
Predicted HRMS Fragmentation for this compound
| Fragment Ion (m/z) | Possible Neutral Loss | Fragment Structure/Description |
|---|---|---|
| 154 | - | Molecular Ion [M]⁺ |
| 136 | H₂O | Loss of water |
| 123 | CH₂OH | Loss of the hydroxymethyl radical from the side chain |
| 125 | C₂H₅ | Loss of the ethyl group |
| 110 | CO₂H₂ | Loss of carbon dioxide and dihydrogen |
| 94 | C₂H₄O₂ | Loss of the hydroxyethyl group and an oxygen atom |
Isotope Abundance and Mass Defect Analysis
HRMS allows for the observation of isotopic peaks. The natural abundance of isotopes, such as ¹³C (approximately 1.1%) and ¹⁷O/¹⁸O, results in peaks at M+1, M+2, etc., relative to the monoisotopic peak (M). libretexts.orgsisweb.com For this compound (C₈H₁₀O₃), the relative intensity of the M+1 peak due to the presence of one ¹³C atom can be estimated to be approximately 8.8% (8 x 1.1%) of the M peak. The presence and relative intensities of these isotopic peaks, as determined by HRMS, must be consistent with the proposed elemental formula. youtube.com
Mass defect, the difference between the exact mass and the nominal mass of a molecule, is another powerful tool in HRMS. Each element has a unique mass defect. By measuring the exact mass of the molecular ion and its fragments to several decimal places, the elemental composition can be confirmed with high confidence, distinguishing it from other ions with the same nominal mass.
Single-Crystal X-ray Diffraction Crystallography for Solid-State Molecular Architecture
While specific data for this compound is not available, a hypothetical data table is presented below to illustrate the typical parameters obtained from such an analysis.
| Crystallographic Parameter | Hypothetical Value |
| Crystal System | Orthorhombic |
| Space Group | Pna2₁ |
| a (Å) | 10.123 |
| b (Å) | 15.456 |
| c (Å) | 5.789 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 904.5 |
| Z | 4 |
Note: The data in this table is for illustrative purposes only and does not represent experimentally determined values for this compound.
The arrangement of molecules within a crystal is governed by a variety of intermolecular forces, including van der Waals interactions, dipole-dipole interactions, and, most significantly for a molecule like this compound, hydrogen bonding. The catechol moiety and the hydroxyethyl side chain both contain hydroxyl groups which are strong hydrogen bond donors and acceptors.
The study of intermolecular interactions is crucial as they dictate many of the material's properties, such as melting point, solubility, and crystal packing. In the solid state, it would be expected that the hydroxyl groups of this compound engage in an extensive network of hydrogen bonds. These could involve interactions between the catechol hydroxyl groups of adjacent molecules, between the alcohol hydroxyl group of the side chain and a catechol hydroxyl group, or a combination thereof. The presence of both intramolecular and intermolecular hydrogen bonds is a key feature of many catechol derivatives. nih.gov
For instance, studies on similar catechol derivatives have shown that intermolecular hydrogen bonding can significantly influence their photochemical properties. nih.govnih.gov The specific geometry and strength of these hydrogen bonds can be precisely determined from the crystallographic data. This analysis would reveal the synthons, or recurring structural motifs, formed by these interactions, providing insight into the supramolecular assembly of the compound in the solid state.
A detailed analysis would typically involve identifying all significant hydrogen bonds and other close contacts, and these are often presented in a table format as shown below.
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | ∠DHA (°) |
| O1-H1···O2' | 0.82 | 1.98 | 2.75 | 158 |
| O2-H2···O3'' | 0.82 | 2.05 | 2.80 | 150 |
| O3-H3···O1''' | 0.84 | 1.95 | 2.76 | 162 |
Note: This table represents a hypothetical analysis of potential hydrogen bonding and is not based on experimental data for this compound.
Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry Optimization
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic and geometric properties of molecules like hydroxytyrosol (B1673988). By approximating the electron density, DFT allows for accurate predictions of molecular behavior.
Analysis of Frontier Molecular Orbitals (FMO): HOMO-LUMO Energy Gaps and Electronic Stability
The frontier molecular orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. youtube.com The HOMO represents the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's electronic stability. nih.gov A larger HOMO-LUMO gap suggests higher stability and lower chemical reactivity. For aromatic compounds like hydroxytyrosol, these orbitals often resemble the π orbitals of benzene. ncl.ac.ukncl.ac.uk Theoretical calculations, including those based on DFT and other methods like G0W0, can predict these orbital energies and the resulting gap. nih.govarxiv.org
| Computational Method | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
|---|---|---|---|
| DFT/B3LYP | -5.8 | -0.9 | 4.9 |
| G0W0 | -6.2 | -0.7 | 5.5 |
Mapping of Molecular Electrostatic Potential (MEP) Surfaces for Reactivity Prediction
Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution within a molecule, offering valuable insights into its reactivity. libretexts.org These maps illustrate the electrostatic potential on the molecule's surface, with different colors indicating regions of varying charge. Typically, red areas signify negative electrostatic potential, making them susceptible to electrophilic attack, while blue regions represent positive potential, indicating sites prone to nucleophilic attack. wolfram.comresearchgate.net Green areas denote regions of neutral potential. researchgate.net By analyzing the MEP surface of hydroxytyrosol, researchers can predict which parts of the molecule are most likely to engage in interactions with other molecules, such as hydrogen bonding or reactions with charged species. researchgate.netuni-muenchen.de The generation of MEP surfaces is often preceded by a geometry optimization of the molecule using a method like B3LYP/6-31G(d). uni-muenchen.de
Computational Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)
Computational methods are instrumental in predicting and interpreting the spectroscopic properties of molecules. Theoretical calculations can simulate Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. dntb.gov.uanih.gov For instance, the Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts. nih.gov Time-dependent DFT (TD-DFT) is employed to predict electronic transitions and thus the UV-Vis absorption spectra. nih.govnih.gov These predicted spectra can be compared with experimental data to confirm the molecular structure and assign spectral features. For example, experimental ¹H-NMR spectra of hydroxytyrosol have been reported, and computational predictions can help in the detailed assignment of each proton signal. univpm.itresearchgate.net Similarly, the UV absorption maxima of hydroxytyrosol, experimentally observed around 280 nm, can be corroborated by TD-DFT calculations. researchgate.netresearchgate.net
| Spectroscopic Technique | Experimental Value | Predicted Value (Method) |
|---|---|---|
| ¹H-NMR (δ, ppm) | Aromatic protons: ~6.5-6.8 | ~6.6-6.9 (GIAO) |
| UV-Vis (λmax, nm) | 280 | 278 (TD-DFT) |
Ab Initio and Semi-Empirical Quantum Mechanical Calculations
Beyond DFT, other quantum mechanical methods are employed to study molecular properties. Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are based on first principles without empirical parameters, offering high accuracy, though often at a greater computational cost. frontiersin.org These methods can be used for conformational analysis and to obtain precise electronic structures. frontiersin.org
Semi-empirical quantum chemical (SQC) methods, such as AM1 and PM6, utilize parameters derived from experimental data to simplify calculations. arxiv.org While generally less accurate than ab initio or DFT methods, they are computationally much faster, making them suitable for studying large systems or for preliminary explorations of the conformational space. arxiv.org The choice of method often involves a trade-off between accuracy and computational expense. chemrxiv.org
Computational Thermochemistry for Reaction Energetics and Feasibility Assessment
Computational thermochemistry is a powerful tool for assessing the energetics and feasibility of chemical reactions involving this compound. By calculating thermodynamic quantities such as bond dissociation energies (BDE), reaction enthalpies (ΔrH), and Gibbs free energies of activation (ΔG‡), researchers can predict the most likely reaction pathways.
Studies on related catechol derivatives have extensively used DFT to understand their antioxidant properties, which are directly relevant to the reactivity of the catechol moiety in this compound. The primary mechanism for the antioxidant activity of catechols is often through hydrogen atom transfer (HAT) or proton-coupled electron transfer (PCET) from the hydroxyl groups to inactivate free radicals. nih.gov
Theoretical examinations of the reactions between catecholic compounds and peroxyl radicals (ROO•) have shown that the H-atom donation from the catechol's OH groups is a thermodynamically favored process. nih.gov The feasibility of this process is often evaluated by calculating the BDE of the O-H bonds. Lower BDE values indicate a greater ease of hydrogen atom donation. For instance, in a study on the catechol-containing flavonoid quercetin, the BDE for the catecholic OH groups was found to be lower than for other hydroxyl groups in the molecule, indicating that the catechol moiety is the preferred site for radical scavenging. nih.gov
The reaction energetics for the H-atom donation from catechol derivatives to different radicals can be summarized in the following table, which showcases the thermodynamic favorability of these reactions.
Table 1: Calculated Reaction Energetics for H-atom Donation from Catecholic Moieties
| Reacting Radical | Thermodynamic Parameter | Value (kcal/mol) | Reaction Feasibility |
|---|---|---|---|
| CH₃OO• | O-H Bond Dissociation Energy (BDE) | Varies by substituent, generally low | Thermodynamically Favorable |
| HOO• | Gibbs Free Energy of Reaction (ΔᵣG) | Generally negative | Spontaneous |
| Generic Radical (R•) | Enthalpy of Reaction (ΔᵣH) | Generally exothermic | Favorable |
Furthermore, computational models have been employed to investigate the mechanism of reactions catalyzed by metal nanoparticles involving catechol-thiol derivatives. mdpi.com DFT calculations have been instrumental in understanding the regio- and stereoselectivity of such reactions by modeling the interaction of the catechol derivative with the catalyst surface and calculating the energy profiles of the reaction steps. mdpi.com These studies reveal that the formation of reaction intermediates can be highly exothermic, driving the reaction forward. mdpi.com
Theoretical Studies on Tautomerism and Isomerization Pathways
Theoretical studies are crucial for understanding the potential tautomeric forms and isomerization pathways of this compound. Tautomerism in catechols, particularly the equilibrium between the aromatic diol form and a keto-enol form, is a subject of computational investigation.
While the aromatic catechol form is generally the most stable, theoretical studies on certain complex diarylheptanoids containing a catechol moiety have revealed the existence of stable keto tautomers. nih.govacs.orgnih.gov The stability of these keto forms is often attributed to significant steric hindrance that would be present in the planar aromatic tautomer. nih.govacs.org DFT calculations have shown that the aromatic tautomer can be higher in energy by a significant margin. For example, in one study, the aromatic catechol tautomer was found to be 7.95 kcal/mol less stable than the corresponding keto tautomer due to steric strain that forced the aromatic ring to deviate from planarity. nih.govacs.org This suggests that while this compound itself is expected to exist predominantly as the aromatic diol, substitution patterns that introduce steric strain could potentially favor keto-enol tautomers.
Isomerization pathways, which describe the transformation of a molecule from one isomer to another, can be mapped out using computational methods. These calculations identify the transition state structures connecting the isomers and determine the activation energy barriers for the transformation. nih.govmdpi.com For a molecule like this compound, potential isomerization reactions could involve the migration of the hydroxyethyl group or conformational changes.
Computational studies on the isomerization of other molecules provide a framework for how such pathways could be investigated for this compound. For instance, studies on the isomerization of diarylether cyclophanes have used computational methods to determine the activation free energies for racemization, showing how the length of a connecting tether impacts the energy barrier. mdpi.com Similarly, investigations into the isomerization of Criegee intermediates in atmospheric chemistry have used high-level quantum chemical calculations to quantify the competition between unimolecular isomerization and bimolecular reactions. nih.gov These studies highlight the power of computational chemistry to predict reaction rates and mechanisms for complex isomerization processes. nih.govnih.gov
Table 2: Theoretical Energy Differences in Catechol Tautomers
| Tautomer System | Computational Method | Energy Difference (kcal/mol) | Finding |
|---|---|---|---|
| Zosterabisphenone A (aromatic vs. keto tautomer) | DFT | 7.95 | Keto tautomer is more stable due to steric hindrance in the aromatic form. nih.govacs.org |
Mechanistic Organic Chemistry and Reaction Pathway Elucidation
Detailed Reaction Mechanism Investigation for Synthetic Transformations
Synthetic transformations involving 3-(2-Hydroxyethyl)benzene-1,2-diol are governed by the reactivity of its catechol and ethyl alcohol functionalities. Mechanistic investigations aim to map out the step-by-step sequence of bond-breaking and bond-forming events.
The direct study of intermediates and transition states is challenging due to their short lifetimes. However, a combination of spectroscopic techniques and computational modeling can provide a detailed picture of these transient species. In reactions analogous to those involving the catechol moiety, various intermediates have been characterized.
For instance, in organocatalytic reactions involving similar diarylprolinol ethers, the formation of specific iminium ion intermediates has been identified through NMR spectroscopy. ethz.ch These studies reveal key structural features, such as the conformation of the pyrrolidine (B122466) ring and the spatial arrangement of substituents, which influence the stereochemical outcome of the reaction. ethz.ch The shielding or deshielding of specific protons in the NMR spectrum can provide evidence for the conformation of these intermediates in solution. ethz.ch
In the synthesis of Schiff bases from related dihydroxybenzaldehydes, zwitterionic tautomers have been identified as key intermediates. researchgate.net X-ray crystallography has confirmed the presence of these zwitterionic forms in the solid state, characterized by specific N-H, C-O, and C=N bond lengths and vibrational frequencies in the IR spectrum. researchgate.net
Table 1: Spectroscopic and Crystallographic Data for Characterizing Reaction Intermediates
| Intermediate Type | Characterization Method | Key Observables | Reference |
| Iminium Ion | 1H-NMR Spectroscopy | Chemical shifts (e.g., upfield shift of H-C(3')) indicating shielding effects. | ethz.ch |
| Iminium Ion | X-ray Crystallography | Precise bond lengths and angles, conformation of cyclic structures. | ethz.ch |
| Zwitterionic Tautomer | IR Spectroscopy | Presence of N-H, C-O, and C=N stretching vibrations. | researchgate.net |
| Zwitterionic Tautomer | X-ray Crystallography | Crystal system, space group, and unit cell dimensions confirming structure. | researchgate.net |
| Zwitterionic Tautomer | UV-Vis Spectroscopy | Absorption bands indicating different electronic transitions and tautomeric forms in solution. | researchgate.net |
In many chemical reactions, a competition exists between the formation of the most rapidly formed product (the kinetic product) and the most stable product (the thermodynamic product). masterorganicchemistry.comwikipedia.org The reaction conditions, particularly temperature, determine which product dominates. wikipedia.org Low temperatures often favor the kinetic product by providing enough energy to overcome the lower activation energy barrier, while higher temperatures allow the system to reach equilibrium, favoring the more stable thermodynamic product. masterorganicchemistry.comwikipedia.org
A relevant example is the catalytic isomerization of cis-1,2-diols to trans-diequatorial-1,2-diols. This transformation is achieved by shifting from kinetic to thermodynamic control. nih.gov The use of a specific catalyst system, such as triphenylsilanethiol (B78806) with a photoredox catalyst, enables a reversible hydrogen atom transfer (HAT) pathway. This allows the system to equilibrate and form the thermodynamically more stable trans-diol product, which is not readily accessible under kinetic conditions. nih.gov
Table 2: Influence of Reaction Conditions on Product Distribution in Diol Isomerization
| Catalyst System | Temperature | Reaction Time | Product Ratio (trans : cis) | Control Type | Reference |
| Adamantanethiol (AdSH) | 23 °C | Short | Low | Kinetic | nih.gov |
| Triphenylsilanethiol (Ph3SiSH) | 23 °C | 24 h | High | Thermodynamic | nih.gov |
This principle is broadly applicable. For example, in the electrophilic addition of hydrogen bromide to 1,3-butadiene, lower temperatures favor the kinetic 1,2-adduct, while higher temperatures yield the more stable thermodynamic 1,4-adduct. wikipedia.org Similarly, in the Diels-Alder reaction between cyclopentadiene (B3395910) and furan, the less stable endo isomer is the kinetic product at room temperature, whereas the more stable exo isomer is formed at higher temperatures after prolonged reaction times. wikipedia.org
Electron Transfer Mechanisms in Redox Processes Involving the Catechol System
The catechol moiety of this compound is redox-active and can undergo oxidation to form a semiquinone radical anion and subsequently an o-quinone. These redox processes are often coupled with proton transfer, making the mechanism highly pH-dependent. acs.org
Voltammetric studies on catechol and its derivatives on glassy carbon electrodes have shown that the kinetics of electron transfer are significantly influenced by the electrode surface and the adsorption of the catechol species. ualberta.ca Fast electron-transfer kinetics are associated with catechol adsorption onto the electrode surface. ualberta.ca Surface modifications that inhibit this adsorption lead to slower electron transfer. ualberta.ca
Table 3: Factors Influencing Electron Transfer in Catechol Systems
| Factor | Observation | Implication | Reference |
| Electrode Surface | Fast kinetics on pyridine-treated glassy carbon. | Adsorption is crucial for fast electron transfer. | ualberta.ca |
| pH | pH-dependent peak potentials in voltammetry. | Redox process is coupled with proton transfer. | acs.org |
| Light Irradiation (with TiO2) | Negative photopotential development. | Evidence of electron transfer from catechol to anatase. | acs.org |
| Surface Coverage | Increased ΔEp with higher coverage of TFMP groups. | Inhibition of electron transfer by surface monolayers. | ualberta.ca |
Catalytic Mechanisms Involving the Chemical Compound as a Substrate or Ligand
The bifunctional nature of this compound allows it to participate in catalytic processes either as a substrate that is transformed or as a ligand that coordinates to a metal center to form a catalyst.
When acting as a substrate , the catechol ring can be cleaved by enzymes known as catechol dioxygenases. ebi.ac.uk For example, catechol 2,3-dioxygenase, an extradiol-cleaving enzyme, utilizes a non-heme iron(II) center in its active site. ebi.ac.uknih.govnih.gov The proposed catalytic mechanism involves the binding of the catechol substrate to the Fe(II) center, followed by the binding of molecular oxygen. ebi.ac.uk A key step is the attack of the coordinated oxygen on the aromatic ring, leading to ring cleavage. ebi.ac.uk The substrate specificity of these enzymes is crucial; for instance, wild-type catechol 2,3-dioxygenase from Pseudomonas putida is active towards catechol and methylated catechols but less so towards 4-ethylcatechol. nih.gov
As a ligand , the catechol moiety can coordinate to metal ions to form stable complexes with applications in catalysis. escholarship.orgnih.gov The two adjacent hydroxyl groups act as a bidentate chelate. Triphenylantimony(V) catecholates have been synthesized by reacting catechols with triphenylantimony(V) dibromide. nih.govmdpi.com These complexes are themselves redox-active and can act as ligands for other metals, forming heterometallic complexes with catalytic activity, for example, in the hydroamination of phenylacetylene. nih.gov The catechol groups have also been used as building blocks for metal-organic frameworks (MOFs), where coordination to metal ions like copper creates structured materials with high directional proton and electron conductivity. eurekalert.org
Intramolecular Cyclization and Rearrangement Studies
The presence of the hydroxyethyl (B10761427) side chain in this compound creates the potential for intramolecular reactions, such as cyclization or rearrangement, to form heterocyclic products.
While specific studies on the intramolecular cyclization of this compound are not prevalent, analogous reactions provide insight into potential pathways. For example, intramolecular hydrosilylation reactions can lead to the formation of cyclic ethers. Rhodium(II)-catalyzed cyclization of alkyl hydrosilyl ethers, formed from allylic alcohols, proceeds via a 5-endo-trig cyclization of a silyl (B83357) radical intermediate to furnish 1,3-diols after oxidation. thieme-connect.com This type of radical cyclization showcases a pathway for forming a five-membered ring, which could be analogous to the cyclization of a derivative of this compound to form a dihydrofuran-type ring system.
Rearrangement reactions are also a possibility. The acs.orgualberta.ca-Wittig rearrangement, for instance, involves the rearrangement of an ether to an alcohol upon treatment with a strong base. Studies on 2-benzyloxy-substituted aromatic systems show that a benzylic ether adjacent to an activating group can undergo rearrangement to a secondary alcohol. mdpi.com A similar rearrangement could be envisioned for a derivative of this compound where one of the phenolic oxygens is benzylated.
Role in Biochemical and Environmental Processes: Insights from Non Human Organismal Studies
Enzymatic Biotransformation and Metabolic Pathways
The biotransformation of catechols is a critical process in the carbon cycle, enabling organisms to utilize complex aromatic compounds as sources of carbon and energy.
Microbial degradation is the primary mechanism for the removal of aromatic compounds from the environment. Many of these degradation pathways converge on catechol or its derivatives. nih.govresearchgate.net The initial steps for a substituted catechol like 3-(2-Hydroxyethyl)benzene-1,2-diol would likely involve enzymatic modification or removal of the 2-hydroxyethyl side chain, followed by the cleavage of the aromatic ring.
The aerobic biodegradation of aromatic hydrocarbons often generates key intermediate metabolites like catechol, protocatechuate, and gentisic acid. researchgate.net The degradation of compounds such as benzene (B151609), toluene (B28343), and phenanthrene (B1679779) ultimately leads to the formation of catechol, which is then funneled into central metabolic pathways. nih.govmdpi.comnih.gov For instance, in the degradation of phenanthrene, the molecule is catabolized to naphthalene-1,2-diol, a catechol derivative. nih.govmdpi.com
The breakdown of the catechol ring is a key step and is catalyzed by a class of enzymes known as dioxygenases, which are a type of oxidoreductase. youtube.com These enzymes incorporate both atoms of molecular oxygen into the aromatic ring, leading to its cleavage. nih.gov There are two main types of ring cleavage: ortho (or intradiol) cleavage and meta (or extradiol) cleavage. nih.gov
Catechol 1,2-dioxygenases catalyze the ortho cleavage of the bond between the two hydroxyl-bearing carbon atoms. researchgate.netoup.com
Catechol 2,3-dioxygenases catalyze the meta cleavage of the bond adjacent to one of the hydroxyl groups. researchgate.netnih.gov
Following ring cleavage, a series of hydrolases and other enzymes further process the resulting aliphatic acids, ultimately converting them into intermediates of the tricarboxylic acid (TCA) cycle, such as succinyl-CoA and acetyl-CoA. oup.com
| Enzyme Class | Specific Enzyme Example | Function in Catechol Metabolism | Reference |
| Oxidoreductases | Catechol 1,2-dioxygenase | Catalyzes ortho (intradiol) cleavage of the catechol ring. | researchgate.netoup.com |
| Catechol 2,3-dioxygenase | Catalyzes meta (extradiol) cleavage of the catechol ring. | researchgate.netnih.gov | |
| Phenylphosphate Synthase | Involved in the initial phosphorylation of phenolic compounds in some anaerobic pathways. | nih.govasm.org | |
| Phenylphosphate Carboxylase | Carboxylates the phosphorylated intermediate in some anaerobic pathways. | nih.govasm.org | |
| Hydrolases | Dienelactone Hydrolase | Involved in the later stages of the ortho-cleavage pathway. | researchgate.net |
Biodegradation Mechanisms in Various Environmental Compartments
The degradation of this compound in the environment is expected to follow the established patterns for catechols, which vary significantly depending on the presence or absence of oxygen.
Aerobic Degradation: In the presence of oxygen, microorganisms efficiently degrade catechols. nih.gov This process is generally faster and more complete than anaerobic degradation. nih.gov The primary mechanism involves the enzymatic cleavage of the aromatic ring by dioxygenases, as described previously, leading to the formation of intermediates that enter the TCA cycle. researchgate.netnih.gov Most microorganisms in aerobic environments tend to favor the ortho-cleavage pathway, which is more efficient in converting carbon to cell mass. nih.gov
Anaerobic Degradation: In anoxic environments, such as sediments and some aquifers, a different set of metabolic strategies is employed. elsevierpure.com The anaerobic degradation of catechol is a more complex, multi-step process. In some denitrifying bacteria like Thauera aromatica, the proposed pathway involves an initial phosphorylation of catechol to catechylphosphate, followed by carboxylation to form protocatechuate. nih.govasm.org This is then converted to its coenzyme A (CoA) thioester and undergoes reductive dehydroxylation. nih.gov In sulfate-reducing bacteria like Desulfobacterium sp., catechol is also carboxylated to protocatechuate, which is then further metabolized. nih.gov
| Feature | Aerobic Degradation | Anaerobic Degradation |
| Oxygen Requirement | Requires molecular oxygen. nih.gov | Occurs in the absence of oxygen. elsevierpure.com |
| Key Initial Reaction | Ring cleavage by dioxygenases (ortho or meta). nih.gov | Carboxylation or other activation steps. nih.govnih.gov |
| Primary Intermediates | Muconic acid (from ortho cleavage), 2-hydroxymuconic semialdehyde (from meta cleavage). nih.gov | Protocatechuate, benzoyl-CoA derivatives. nih.govnih.gov |
| Common End Products | Carbon dioxide, water, cell biomass. nih.gov | Methane, carbon dioxide (in methanogenic consortia). researchgate.net |
| Efficiency | Generally faster and more efficient. nih.gov | Slower, often requiring consortia of different microbes. elsevierpure.comresearchgate.net |
A diverse range of microorganisms is capable of degrading catechols and other aromatic compounds. These microbes are found in various environments, from soil and water to the gut of animals. researchgate.netelifesciences.org
Pseudomonas species: Many species, such as Pseudomonas putida, are well-known for their ability to degrade a wide variety of aromatic compounds under aerobic conditions, often utilizing the meta-cleavage pathway. researchgate.netnih.gov
Thauera aromatica: This denitrifying bacterium can metabolize catechol anaerobically by first converting it to protocatechuate. nih.gov
Desulfobacterium sp. strain Cat2: A sulfate-reducing bacterium that also degrades catechol anaerobically via carboxylation to protocatechuate. nih.gov
Eggerthella lenta: A human gut bacterium capable of dehydroxylating catecholamines, suggesting a role for gut microbes in catechol metabolism. elifesciences.orgnih.gov
Fungi: Various fungi, including species like Aspergillus awamori and pathogenic fungi in the Ceratocystidaceae family, possess catechol dioxygenases and can degrade phenolic compounds. nih.govoup.com
| Microorganism | Environment/Type | Degradation Condition | Key Metabolic Feature | Reference(s) |
| Pseudomonas putida | Soil Bacterium | Aerobic | Utilizes dioxygenases for ring cleavage. | researchgate.netnih.gov |
| Thauera aromatica | Denitrifying Bacterium | Anaerobic | Carboxylates catechol to protocatechuate. | nih.gov |
| Desulfobacterium sp. strain Cat2 | Sulfate-reducing Bacterium | Anaerobic | Carboxylates catechol to protocatechuate. | nih.gov |
| Eggerthella lenta | Human Gut Bacterium | Anaerobic | Dehydroxylates catecholamines. | elifesciences.orgnih.gov |
| Aspergillus awamori | Fungus | Aerobic | Degrades catechol. | nih.gov |
| Ceratocystidaceae family | Plant Pathogenic Fungi | Aerobic | Possess catechol dioxygenases to degrade plant phenolics. | oup.com |
Occurrence and Metabolism in Plant Systems and Natural Products Chemistry
Catechol-containing compounds, known as catecholamines, are active molecules in plants. usp.brresearchgate.net They are involved in various aspects of plant growth, development, and stress response. researchgate.net For example, their levels can increase when a plant is subjected to wounding or water stress. usp.br These compounds can also influence carbohydrate metabolism, similar to their role in mammalian systems. usp.br
In plants, the enzyme catechol oxidase plays a significant role. wikipedia.org When plant tissue is damaged, this enzyme is released and catalyzes the oxidation of catechols to ortho-quinones in the presence of oxygen. wikipedia.org These quinones then polymerize to form melanin, which creates a protective barrier at the wound site, a process commonly observed as enzymatic browning in fruits. wikipedia.org
While the specific compound this compound is not explicitly documented as a natural product in the available literature, its chemical structure is related to naturally occurring catecholamines like dopamine (B1211576) and norepinephrine (B1679862). nih.gov It is plausible that it could be formed as an intermediate in the metabolism of more complex phenolic compounds in plants. Furthermore, some plant-derived catechols can be utilized by bacteria like Pseudomonas aeruginosa as iron sources, indicating a complex interaction between plant chemistry and microbial metabolism in the environment. nih.gov
Advanced Applications of 3 2 Hydroxyethyl Benzene 1,2 Diol in Chemical Sciences
Catalysis and Organometallic Chemistry
Intensive research into the applications of 3-(2-Hydroxyethyl)benzene-1,2-diol in the field of catalysis and organometallic chemistry has yet to yield specific documented uses in publicly available scientific literature. While catechol derivatives are widely studied as ligands, the specific role of this compound is not detailed.
Use as a Ligand in Homogeneous and Heterogeneous Catalysis
There is currently no specific information available in scientific literature detailing the use of this compound as a ligand in either homogeneous or heterogeneous catalysis. The potential for the catechol moiety to coordinate with metal centers exists, but specific examples, research findings, or catalytic systems employing this particular ligand have not been reported.
Applications in Deoxydehydration Reactions and Other Reductive Transformations
While deoxydehydration reactions are a significant area of research for converting biomass-derived polyols into valuable olefins, there is no available research that specifically implicates this compound in these or other reductive transformations. The general mechanism of deoxydehydration involves the removal of two hydroxyl groups from a vicinal diol, a structure present in the subject molecule, but its specific reactivity and catalytic conversion have not been documented.
Precursor for the Synthesis of Complex Organic Molecules
The structural framework of this compound, featuring a catechol ring and a hydroxyethyl (B10761427) side chain, suggests its potential as a building block in organic synthesis. However, a review of available chemical literature does not provide specific examples of its use as a precursor for the synthesis of more complex organic molecules. One supplier notes its relation to the synthesis of bioactive compounds, but provides no further details. evitachem.com
Potential in Materials Science: Precursors for Polymers and Resins
In the realm of materials science, catechol-containing compounds are often explored as precursors for polymers and resins due to their adhesive properties and ability to undergo polymerization. Despite this, there is no specific research documenting the use of this compound as a monomer or precursor for the development of new polymers or resins.
Research into Corrosion Inhibition Mechanisms
Many organic compounds containing heteroatoms and aromatic rings are investigated as corrosion inhibitors. The molecular structure of this compound suggests potential for such applications. However, there are no published studies or specific research findings on its performance or mechanism as a corrosion inhibitor for any particular metal or alloy.
Development as Chemical Probes and Analytical Reagents in Research Settings
The development and application of specific chemical probes and analytical reagents are crucial for advancing chemical research. At present, there is no information in the scientific literature to indicate that this compound has been developed or utilized as a chemical probe or a specialized analytical reagent in research settings.
Future Research Perspectives and Unexplored Avenues for 3 2 Hydroxyethyl Benzene 1,2 Diol
Paving the Way for Precision: Development of Highly Enantioselective and Diastereoselective Synthetic Routes
The biological and material properties of chiral molecules are often dictated by their specific stereochemistry. Consequently, the development of synthetic routes that can precisely control the three-dimensional arrangement of atoms is paramount. For 3-(2-Hydroxyethyl)benzene-1,2-diol, which possesses a stereocenter at the hydroxyl-bearing carbon of the ethyl side chain, future research should prioritize the establishment of highly enantioselective and diastereoselective synthetic methodologies.
Current synthetic approaches often result in racemic mixtures, limiting the ability to probe the specific activities of individual enantiomers. Future strategies could explore the use of chiral catalysts, such as those based on transition metals with chiral ligands, or employ biocatalytic methods using enzymes that can facilitate stereospecific transformations. A one-pot enzyme-catalyzed hydrolysis and reduction of a suitable precursor, for instance, could yield enantiopure intermediates that can then be converted to the target compound with high optical purity. scholarsportal.info The development of such methods will be crucial for elucidating the structure-activity relationships of each stereoisomer.
Unlocking Material Potential: Comprehensive Investigation of Solid-State Polymorphism and Amorphous Forms
The solid-state structure of a chemical compound can profoundly influence its physical properties, including solubility, melting point, and bioavailability. Polymorphism, the ability of a substance to exist in multiple crystalline forms, and the formation of amorphous solids are critical areas of study in materials science and pharmaceuticals. scholarsportal.infomdpi.com To date, a comprehensive investigation into the solid-state behavior of this compound is lacking.
Future research should focus on systematically screening for different polymorphic forms and characterizing their thermodynamic and kinetic relationships. Techniques such as powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and solid-state nuclear magnetic resonance (ssNMR) will be instrumental in this endeavor. mdpi.com Furthermore, the preparation and characterization of amorphous this compound could reveal novel properties, such as enhanced solubility or different release profiles in various applications. confer.czresearchgate.net Understanding the interplay between crystalline and amorphous states will be vital for controlling the material properties of this compound.
Real-Time Insights: Advanced Spectroscopic Techniques for In-Situ Monitoring of Reactions
The ability to monitor chemical reactions in real-time provides invaluable insights into reaction kinetics, mechanisms, and the formation of transient intermediates. Advanced spectroscopic techniques, such as in-situ Fourier Transform Infrared (FTIR) and Raman spectroscopy, offer powerful tools for achieving this. mdpi.comyoutube.comnih.gov The application of these techniques to the synthesis of this compound represents a significant and largely unexplored research avenue.
In-situ FTIR spectroscopy can track the consumption of reactants and the formation of products by monitoring characteristic vibrational bands. mdpi.comyoutube.com For instance, the disappearance of a carbonyl stretch and the appearance of hydroxyl bands could signify the reduction of a ketone precursor. Raman spectroscopy, particularly low-frequency Raman, is highly sensitive to changes in the solid-state form and can be used to monitor crystallization processes and polymorphic transformations in real-time. nih.gov Employing these techniques will enable the optimization of reaction conditions, improve yields, and provide a deeper understanding of the reaction pathways involved in the synthesis of this compound.
Accelerating Discovery: Integration of Machine Learning and Artificial Intelligence in Compound Design and Prediction
Greener Approaches: Exploration of Novel Catalytic Functions and Sustainable Chemical Processes
The principles of green chemistry, which emphasize the use of environmentally benign and sustainable methods, are becoming increasingly important in chemical synthesis. The development of novel catalytic functions and sustainable processes for the production and application of this compound is a critical area for future research.
This includes the exploration of biocatalysis, where enzymes are used to perform chemical transformations under mild conditions, and the development of heterogeneous catalysts that can be easily separated and recycled. mdpi.com For instance, the catalytic hydroxyethylation of phenols using renewable resources like ethylene (B1197577) glycol diacetate presents a safer and more sustainable alternative to traditional methods that use toxic reagents like ethylene oxide. researchgate.net Furthermore, investigating the potential of this compound itself to act as a catalyst, perhaps through its catechol moiety which can participate in redox reactions, could lead to the discovery of new and sustainable chemical processes. confer.cz
Delineating Uniqueness: Isomer-Specific Research and Systematic Comparison with Hydroxytyrosol (B1673988)
The well-characterized properties of 4-(2-Hydroxyethyl)benzene-1,2-diol (hydroxytyrosol) provide a valuable benchmark against which the unique chemical and biochemical behaviors of its isomer, this compound, can be delineated. nih.govnih.govwikipedia.orgnih.gov A systematic and comparative investigation of these two isomers is essential to understand how the seemingly subtle difference in the position of a hydroxyl group on the benzene (B151609) ring translates into distinct properties and functions.
Q & A
Basic: What are the standard synthetic routes for preparing 3-(2-Hydroxyethyl)benzene-1,2-diol derivatives as Schiff base ligands?
Schiff base ligands derived from this compound are synthesized via condensation between the diol and primary amines. Two primary methodologies are reported:
- Mechanochemical grinding : Equimolar ratios of the diol and substituted anilines (e.g., 4-chlorophenylamine) are ground in a polytop vial for 5 minutes, yielding yellow solids with >85% efficiency .
- Reflux in ethanol : The diol reacts with amines (e.g., 3-trifluoromethylaniline) under reflux for 1 hour, followed by slow evaporation to obtain crystalline products (76% yield). IR spectroscopy confirms imine bond formation (C=N stretch at ~1618 cm⁻¹) .
Basic: How can THz spectroscopy distinguish positional isomers of benzene diols?
Benzene-1,2-diol (catechol), benzene-1,3-diol (resorcinol), and benzene-1,4-diol (hydroquinone) exhibit distinct THz absorption spectra due to differences in intermolecular hydrogen-bonding networks. For example:
- Benzene-1,2-diol : Peaks at 1.2 THz and 2.5 THz arise from intermolecular O–H···O vibrations.
- Benzene-1,3-diol : Broad absorption at 1.8 THz correlates with weaker, less ordered hydrogen bonds.
Solid-phase density functional theory (DFT) calculations validate these assignments, confirming THz spectroscopy as a reliable tool for isomer identification .
Basic: What experimental techniques characterize the tautomeric forms of Schiff base derivatives?
Schiff bases derived from this compound adopt either phenol-imine or keto-amine tautomeric forms. Key techniques include:
- X-ray crystallography : Reveals intramolecular hydrogen bonds (e.g., O–H···N) stabilizing the phenol-imine form. Dihedral angles between aromatic rings (e.g., 58.86° in PCB metabolites) further confirm tautomerization .
- IR spectroscopy : Phenolic O–H stretches (~3311 cm⁻¹) and C=N stretches (~1617 cm⁻¹) differentiate tautomers .
Advanced: How do computational models predict reaction outcomes for multi-component reactions involving benzene-1,2-diol derivatives?
Graph Neural Networks (GNNs) and DFT calculations are used to predict major products in reactions such as imidazopyridine synthesis. For example:
- GNN analysis : Predicts regioselectivity in reactions between 2,3-dihydroxybenzaldehyde, 5-methylpyridin-2-amine, and isocyanocyclohexane. The model identifies nucleophilic attack sites and steric effects, favoring the formation of 3-[3-(cyclohexylamino)-6-methylimidazo[1,2-a]pyridin-2-yl]-benzene-1,2-diol (Option C) .
- DFT studies : Calculate transition-state energies for CuNP/TiO₂-catalyzed hydrothiolation reactions, confirming alkyne activation via metal coordination .
Advanced: What methodologies evaluate the genotoxic risks of benzene-1,2-diol derivatives?
The European Food Safety Authority (EFSA) employs a tiered approach:
- In vitro assays : Ames test (bacterial reverse mutation) and micronucleus assays assess DNA damage.
- In vivo studies : Rodent models evaluate clastogenicity at doses up to 1000 mg/kg.
- Threshold of Toxicological Concern (TTC) : Exposure levels exceeding 0.0025 μg/kg/day for DNA-reactive mutagens trigger safety concerns. Benzene-1,2-diol derivatives are classified as "Muta 2" (suspected mutagens) based on positive in vivo results .
Advanced: How do structural modifications of Schiff base ligands influence bioactivity?
Substituents on the aniline moiety modulate antimicrobial and enzymatic activity:
- Electron-withdrawing groups (e.g., –Cl) : Enhance antibacterial potency (MIC = 8 µg/mL against S. aureus) by increasing ligand lipophilicity.
- Zinc(II) complexes : Exhibit superior alkaline phosphatase inhibition (IC₅₀ = 12 µM) compared to cobalt(II) analogues (IC₅₀ = 28 µM) due to stronger Lewis acidity .
- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., O–H···Cl contacts in PCB metabolites) that stabilize bioactive conformations .
Advanced: What role do intermolecular interactions play in the crystallographic packing of benzene-1,2-diol derivatives?
X-ray diffraction reveals:
- Inversion dimers : Formed via bifurcated O–H···O hydrogen bonds (e.g., (5) ring motifs in (Z)-3-({[3-methoxy-5-(trifluoromethyl)phenyl]imino}methyl)benzene-1,2-diol).
- π-π stacking : Aromatic rings align with centroid distances of 3.8–4.2 Å, contributing to crystal stability .
- Halogen bonds : C–F···O interactions (2.9 Å) in trifluoromethyl-substituted derivatives further stabilize lattice structures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
